NNC-0640

Descripción

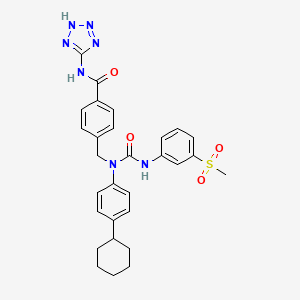

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKULJUDJWTSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NNC-0640: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of the Glucagon and GLP-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-0640 is a small molecule that acts as a negative allosteric modulator (NAM) of two key class B G-protein coupled receptors (GPCRs): the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] By binding to a site distinct from the endogenous ligand binding pocket, NNC-0640 inhibits the signaling of these receptors, which play opposing roles in glucose homeostasis. This technical guide provides an in-depth overview of the mechanism of action of NNC-0640, including its binding characteristics, structural interactions, and functional effects on receptor signaling. Detailed experimental protocols for key assays and visualizations of the relevant pathways are also presented to facilitate further research and drug development efforts.

Introduction

The glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R) are critical regulators of blood glucose levels. Glucagon, by activating GCGR, stimulates hepatic glucose production, while GLP-1, through GLP-1R activation, enhances glucose-dependent insulin secretion and suppresses glucagon release. Dysregulation of these signaling pathways is a hallmark of type 2 diabetes. NNC-0640 has emerged as a valuable pharmacological tool for studying the function of these receptors and as a potential lead compound for the development of novel therapeutics. Its ability to negatively modulate both receptors provides a unique profile for influencing glucose metabolism.

Core Mechanism of Action: Negative Allosteric Modulation

NNC-0640 functions as a negative allosteric modulator.[1][2] This means it binds to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligands (glucagon and GLP-1) bind. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting downstream signaling.[3]

Target Receptors and Binding Affinity

NNC-0640 exhibits activity at both the human glucagon receptor (hGCGR) and the human glucagon-like peptide-1 receptor (hGLP-1R). Quantitative binding and functional data are summarized in the table below.

| Parameter | Receptor | Value | Assay Type | Reference |

| pKi | Glucagon Receptor | 7.4 | Radioligand Binding | |

| IC50 | Glucagon Receptor | 69.2 nM | Functional Assay | |

| Activity | GLP-1 Receptor | Negative Allosteric Modulator | cAMP Accumulation |

Structural Basis of NNC-0640 Action

Crystallography studies have provided detailed insights into the binding of NNC-0640 to the transmembrane (TM) domain of the GCGR and GLP-1R.

Binding Site

NNC-0640 binds to a common allosteric pocket located on the external surface of the transmembrane domain, near the intracellular side of the receptor. This site is situated outside the helical bundle, spanning transmembrane helices V, VI, and VII.

Key Molecular Interactions at the Glucagon Receptor

The binding of NNC-0640 to the GCGR is stabilized by a network of specific molecular interactions:

-

Hydrogen Bonds: The tetrazole ring of NNC-0640 forms hydrogen bonds with Serine 350 (S350) in TM6 and Asparagine 404 (N404) in TM7.

-

Polar Interaction: The benzamide group of NNC-0640 forms an additional polar interaction with S350.

-

Hydrophobic Contacts: The cyclohexylphenyl moiety of NNC-0640 establishes hydrophobic contacts with residues in helices VI and VII.

These interactions are crucial for the high-affinity binding of NNC-0640 and its ability to stabilize the receptor in an inactive conformation.

Functional Effects on Receptor Signaling

The binding of NNC-0640 to the allosteric site prevents the conformational changes required for receptor activation. This leads to the inhibition of the downstream signaling cascade. For both GCGR and GLP-1R, which are Gs-coupled receptors, this results in a reduction of intracellular cyclic adenosine monophosphate (cAMP) accumulation upon agonist stimulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NNC-0640.

Radioligand Binding Assay for GCGR

This protocol describes a competitive binding assay to determine the affinity of NNC-0640 for the human glucagon receptor.

Objective: To determine the Ki of NNC-0640 for hGCGR.

Materials:

-

Membrane preparations from CHO or HEK293 cells stably expressing hGCGR.

-

Radioligand: [125I]-Glucagon.

-

NNC-0640 stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled glucagon (for non-specific binding).

-

50 µL of various concentrations of NNC-0640.

-

50 µL of [125I]-Glucagon (at a final concentration near its Kd).

-

50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of NNC-0640 by non-linear regression of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for GLP-1R

This protocol outlines a cell-based assay to measure the inhibitory effect of NNC-0640 on GLP-1 induced cAMP production.

Objective: To determine the IC50 of NNC-0640 for the inhibition of hGLP-1R signaling.

Materials:

-

HEK293 cells stably expressing hGLP-1R.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

GLP-1 (7-36) amide.

-

NNC-0640 stock solution in DMSO.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF-based).

-

384-well white microplates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of NNC-0640 in stimulation buffer containing a fixed concentration of GLP-1 (typically at its EC80). Also, prepare a GLP-1 dose-response curve.

-

Cell Treatment:

-

Remove the culture medium from the cells.

-

Add the NNC-0640/GLP-1 mixtures to the appropriate wells.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Determine the IC50 value of NNC-0640 by plotting the inhibition of the GLP-1 response against the concentration of NNC-0640.

Conclusion

NNC-0640 is a well-characterized negative allosteric modulator of the glucagon and GLP-1 receptors. Its mechanism of action is defined by its binding to a specific allosteric site on the transmembrane domain, leading to the inhibition of receptor signaling. The detailed structural and functional data available for NNC-0640 make it an invaluable tool for probing the complex biology of these important metabolic receptors and for guiding the design of new allosteric modulators with therapeutic potential for metabolic diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of NNC-0640 and other allosteric modulators targeting class B GPCRs.

References

NNC-0640 Binding Site on the Glucagon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site and mechanism of action of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR). The information presented is collated from structural biology studies, mutagenesis data, and pharmacological assays, offering a comprehensive resource for professionals in the field of diabetes research and drug development.

Executive Summary

NNC-0640 is a potent small molecule that binds to an allosteric site on the GCGR, distinct from the orthosteric binding site of the endogenous ligand, glucagon. This interaction stabilizes the receptor in an inactive conformation, thereby inhibiting glucagon-mediated signaling. The binding site is located on the external surface of the transmembrane (TM) domain, in a pocket formed by helices TM6 and TM7. This guide details the precise molecular interactions, presents quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

NNC-0640 Binding Site and Molecular Interactions

The crystal structure of the full-length human GCGR in complex with NNC-0640 has revealed the precise location and nature of the allosteric binding site. NNC-0640 binds to a pocket on the extracellular side of the transmembrane domain, outside the seven-transmembrane helical bundle.[1] This site is situated between TM helices VI and VII and extends into the lipid bilayer.[][3]

The key molecular interactions between NNC-0640 and the GCGR are summarized below:

-

Hydrogen Bonds: The tetrazole ring of NNC-0640 forms critical hydrogen bonds with the side chains of Serine 350 (S3506.41b) and an asparagine residue.[4] The benzamide group of the ligand establishes an additional polar interaction with S3506.41b, while the urea carbonyl oxygen forms a hydrogen bond with Threonine 353 (T3536.44b).[4]

-

Hydrophobic Contacts: The cyclohexylphenyl moiety of NNC-0640 engages in hydrophobic interactions with residues in helices VI and VII.

These interactions collectively anchor NNC-0640 in its binding pocket, stabilizing the inactive state of the receptor and preventing the conformational changes required for G-protein coupling and subsequent signaling.

Quantitative Binding Data

The binding affinity of NNC-0640 for the human GCGR has been quantified through various assays. The available data is summarized in the table below.

| Parameter | Value | Species | Assay Method | Reference |

| pKi | 7.4 | Human | Radioligand Binding Assay | |

| IC50 | 69.2 nM | Human | cAMP Accumulation Assay |

Experimental Protocols

The characterization of the NNC-0640 binding site and its pharmacological effects relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor. A radiolabeled ligand is incubated with a preparation of membranes containing the receptor of interest. The binding of the radioligand can be competed by an unlabeled ligand, allowing for the determination of its affinity (Ki).

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the GCGR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add the membrane preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue), the competing unlabeled compound (NNC-0640 at various concentrations), and a fixed concentration of the radioligand (e.g., [3H]-NNC0640).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.

-

Calculate the IC50 value from the competition curve and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Site-Directed Mutagenesis

To confirm the importance of specific amino acid residues for NNC-0640 binding, site-directed mutagenesis is employed to create mutant receptors where these residues are replaced with another amino acid, typically alanine. The binding affinity of NNC-0640 to these mutant receptors is then compared to the wild-type receptor. A significant decrease in binding affinity for a mutant receptor indicates that the mutated residue is crucial for the interaction.

Experimental Workflow:

-

Mutant Plasmid Generation: Introduce the desired point mutation into the GCGR-encoding plasmid using a commercially available site-directed mutagenesis kit.

-

Sequence Verification: Sequence the entire coding region of the mutant plasmid to confirm the presence of the intended mutation and the absence of any unintended mutations.

-

Transient Transfection: Transfect mammalian cells (e.g., HEK293 or COS-7) with the wild-type or mutant GCGR plasmids.

-

Cell Culture and Membrane Preparation: Culture the transfected cells for 24-48 hours to allow for receptor expression, and then prepare cell membranes as described in the radioligand binding assay protocol.

-

Radioligand Binding Assay: Perform radioligand binding assays on membranes from cells expressing either the wild-type or mutant receptors to determine the binding affinity of NNC-0640.

Mutagenesis studies have shown that single-site mutations of S3506.41bA, T3536.44bA, and N4047.61bA each result in a much lower binding affinity for [3H]-NNC0640 compared to the wild-type receptor, confirming the critical role of these residues in binding.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Glucagon signaling pathway and the inhibitory effect of NNC-0640.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for site-directed mutagenesis studies.

References

NNC-0640: A Technical Guide to its Discovery and Application in Glucagon Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a critical G protein-coupled receptor (GPCR) involved in glucose homeostasis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NNC-0640. It is intended to serve as a resource for researchers in the fields of diabetes, metabolism, and GPCR pharmacology. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this important research tool.

Discovery and Pharmacological Profile

NNC-0640 was identified as a negative allosteric modulator of the human glucagon receptor (GCGR) and has also been shown to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor. Its discovery has been instrumental in the structural and functional characterization of these important class B GPCRs.

Physicochemical Properties

NNC-0640 is a small molecule with the following physicochemical properties:

| Property | Value | Reference |

| Chemical Name | 4-[[(4-Cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide | |

| Molecular Formula | C29H31N7O4S | |

| Molecular Weight | 573.67 g/mol | |

| CAS Number | 307986-98-7 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO |

Pharmacological Data

NNC-0640 exhibits potent inhibitory activity at the human glucagon receptor.

| Parameter | Value | Species/System | Reference |

| IC50 | 69.2 nM | Human GCGR | |

| pKi | 7.4 | Human GCGR | |

| Ki | 39.8 nM | Human GCGR |

Synthesis of NNC-0640

A detailed, step-by-step synthesis protocol for NNC-0640 is not extensively described in the public domain literature retrieved. However, based on its chemical structure, NNC-0640 is a tetrazole-containing urea derivative. The synthesis would likely involve established organic chemistry methodologies for the formation of the central urea linkage, amide bond formation, and the synthesis of the tetrazole ring, which often serves as a bioisostere for a carboxylic acid.

A generalized, hypothetical synthetic workflow is presented below.

Caption: Hypothetical synthetic workflow for NNC-0640.

Mechanism of Action

NNC-0640 acts as a negative allosteric modulator of the glucagon receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, glucagon. This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glucagon, thereby inhibiting downstream signaling.

Crystal structures of the human GLP-1R and GCGR transmembrane domains in complex with NNC-0640 have revealed the precise binding site. NNC-0640 binds to an extra-helical site on the external surface of the transmembrane domain, outside of helices V-VII, near the intracellular half of the receptor. This binding restricts the movement of the intracellular tip of helix VI, a conformational change that is critical for G protein coupling and receptor activation.

Glucagon Receptor Signaling Pathway Modulation

The binding of glucagon to its receptor typically activates a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. NNC-0640 inhibits this process.

Caption: NNC-0640's modulation of glucagon signaling.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of NNC-0640.

Radioligand Binding Assay

-

Objective: To determine the binding affinity of NNC-0640 to the glucagon receptor.

-

Method:

-

Plasma membranes are prepared from HEK293T cells transiently expressing wild-type or mutant GCGRs.

-

Membranes are incubated with a radiolabeled ligand (e.g., [3H]-NNC0640) and varying concentrations of unlabeled NNC-0640.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Binding parameters (Ki or pKi) are determined by non-linear regression analysis.

-

cAMP Accumulation Assay

-

Objective: To assess the functional effect of NNC-0640 on glucagon-mediated signaling.

-

Method:

-

Cells expressing the glucagon receptor are seeded in multi-well plates.

-

Cells are pre-incubated with varying concentrations of NNC-0640.

-

Cells are then stimulated with a fixed concentration of glucagon.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Protein Expression, Purification, and Crystallization

-

Objective: To obtain high-resolution crystal structures of NNC-0640 in complex with its target receptors.

-

Method:

-

The gene for the human GCGR (or GLP-1R) is cloned into an expression vector, often with modifications to enhance stability (e.g., fusion to T4 lysozyme).

-

The receptor is expressed in insect or mammalian cells (e.g., HEK293).

-

Cell membranes are harvested and the receptor is solubilized using detergents.

-

The receptor-NNC0640 complex is purified using affinity chromatography (e.g., Ni-NTA).

-

The purified complex is crystallized using the lipidic cubic phase (LCP) method.

-

X-ray diffraction data are collected from the crystals to determine the three-dimensional structure.

-

Caption: Experimental workflow for structural studies.

Conclusion

NNC-0640 is a valuable pharmacological tool that has significantly advanced our understanding of the structure and function of the glucagon and GLP-1 receptors. Its use has been pivotal in obtaining high-resolution crystal structures, which have elucidated the allosteric binding site and the mechanism of negative modulation. This technical guide provides a consolidated resource of the key data and methodologies related to NNC-0640, which will be of benefit to researchers working on class B GPCRs and the development of novel therapeutics for metabolic diseases.

References

NNC-0640 and the GLP-1 Receptor: A Technical Overview of a Negative Allosteric Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the interaction between the small molecule NNC-0640 and the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the binding characteristics, mechanism of action, and experimental investigation of this interaction.

NNC-0640 has been identified as a negative allosteric modulator (NAM) of the GLP-1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (GLP-1) binds, inducing a conformational change that can either enhance or inhibit the receptor's response to the primary agonist.[2] In the case of NNC-0640, it attenuates the downstream signaling cascade initiated by GLP-1 binding.

Quantitative Analysis of NNC-0640 Interaction

While NNC-0640 is a known negative allosteric modulator of both the glucagon receptor (GCGR) and the GLP-1 receptor, specific quantitative binding affinity data for the GLP-1R is not extensively detailed in publicly available literature. However, its activity at the closely related glucagon receptor provides a valuable point of reference.

| Parameter | Receptor | Value | Reference |

| pKi | Glucagon Receptor | 7.4 | [2] |

| IC50 | Human Glucagon Receptor (hGCGR) | 69.2 nM | |

| Functional Effect | GLP-1 Receptor | Inhibits GLP-1-mediated cAMP accumulation in vitro | **** |

Table 1: Quantitative data for NNC-0640 interaction with glucagon and GLP-1 receptors.

Mechanism of Action: An Allosteric Inhibition

NNC-0640 exerts its inhibitory effect on the GLP-1R through a negative allosteric mechanism. It binds to an extra-helical binding site on the external surface of the transmembrane domain. This binding event is believed to stabilize an inactive conformation of the receptor, thereby reducing its ability to be activated by GLP-1 and subsequently inhibiting the production of the second messenger, cyclic AMP (cAMP).

The crystal structure of the human GLP-1R transmembrane domain in complex with NNC-0640 has been resolved (PDB ID: 5VEX), providing a detailed molecular view of this interaction. This structural information is invaluable for understanding the precise binding site and the conformational changes induced by the modulator.

Figure 1: Simplified signaling pathway of GLP-1R activation and the inhibitory effect of NNC-0640.

Experimental Protocols

The characterization of NNC-0640's interaction with the GLP-1R relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to the receptor.

Objective: To measure the ability of NNC-0640 to compete with a radiolabeled ligand for binding to the GLP-1R.

Materials:

-

Membrane preparations from cells expressing the human GLP-1R.

-

Radiolabeled antagonist, e.g., 125I-exendin(9-39).

-

Unlabeled NNC-0640.

-

Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine membrane preparations, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled NNC-0640.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NNC-0640 concentration. The IC50 value (the concentration of NNC-0640 that inhibits 50% of the specific binding of the radioligand) can then be determined using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay to assess NNC-0640 affinity for GLP-1R.

cAMP Accumulation Assay

This functional assay measures the downstream consequence of receptor activation or inhibition.

Objective: To determine the effect of NNC-0640 on GLP-1-mediated cAMP production in cells expressing the GLP-1R.

Materials:

-

Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).

-

GLP-1 agonist (e.g., GLP-1 (7-36)).

-

NNC-0640.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well or 384-well plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Seed cells expressing GLP-1R into multi-well plates and grow to a suitable confluency.

-

Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit endogenous phosphodiesterase activity.

-

Add varying concentrations of NNC-0640 to the cells, followed by a fixed, sub-maximal concentration of the GLP-1 agonist. Alternatively, a full dose-response curve of the agonist can be performed in the presence and absence of a fixed concentration of NNC-0640.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a chosen detection method according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The potency (EC50) and efficacy (Emax) of the agonist can be determined in the presence and absence of NNC-0640. A rightward shift in the agonist dose-response curve and a decrease in the maximal response are indicative of negative allosteric modulation.

Figure 3: Workflow for a cAMP accumulation assay to assess the functional effect of NNC-0640.

Conclusion

NNC-0640 serves as a valuable research tool for probing the allosteric modulation of the GLP-1 receptor. Its characterization as a negative allosteric modulator, supported by structural and functional data, provides a framework for the design and development of novel therapeutic agents targeting the GLP-1R. The experimental protocols detailed herein offer a standardized approach for the continued investigation of NNC-0640 and other potential allosteric modulators of this important metabolic receptor.

References

- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

NNC-0640: A Technical Guide to its Allosteric Modulation of Glucagon Signaling

Introduction

The glucagon receptor (GCGR), a member of the Class B G protein-coupled receptor (GPCR) family, is a critical regulator of glucose homeostasis.[1] Its activation by the peptide hormone glucagon, primarily in the liver, stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[2][3] Consequently, antagonizing the GCGR is a key therapeutic strategy for the treatment of type 2 diabetes.[1]

NNC-0640 is a small molecule identified as a negative allosteric modulator (NAM) of the human glucagon receptor.[4] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glucagon) binds. As a NAM, NNC-0640 reduces the receptor's response to glucagon. It has also been shown to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor, another important Class B GPCR involved in glucose metabolism.

This technical guide provides an in-depth overview of NNC-0640, detailing its mechanism of action, its effects on the glucagon signaling pathway, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

NNC-0640 exerts its inhibitory effect not by competing with glucagon at its binding site, but by binding to a distinct, extra-helical allosteric site on the external surface of the receptor's transmembrane (TMD) domain. Structural studies have revealed that this binding pocket is located near the intracellular side of the receptor, outside of transmembrane helices V, VI, and VII.

The binding of NNC-0640 to this site is believed to stabilize an inactive conformation of the receptor. Specifically, it restricts the outward movement of the intracellular end of helix VI, a conformational change that is critical for the activation of G proteins and subsequent downstream signaling in GPCRs. By preventing this activation-associated rearrangement, NNC-0640 effectively diminishes the receptor's ability to couple to and activate its cognate G protein (Gs), thereby inhibiting the signaling cascade.

Effects on the Glucagon Signaling Pathway

The canonical glucagon signaling pathway is initiated when glucagon binds to the GCGR. This event triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased glucose output from the liver.

By preventing the initial Gs protein activation, NNC-0640 effectively halts this entire downstream cascade. Its action leads to a measurable inhibition of glucagon-stimulated cAMP accumulation in vitro.

Quantitative Pharmacological Data

The potency and binding affinity of NNC-0640 have been quantified in various in vitro assays. The data highlights its effectiveness as a modulator of the glucagon and GLP-1 receptors.

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 69.2 nM | Glucagon Receptor (GCGR) | Human | |

| Ki | 39.8 nM | Glucagon Receptor (GCGR) | Not Specified | |

| pKi | 7.4 | Glucagon Receptor (GCGR) | Not Specified | |

| Modulation | NAM | GLP-1 Receptor (GLP-1R) | Human |

Table 1: Summary of Quantitative Data for NNC-0640. IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. pKi: Negative logarithm of the Ki. NAM: Negative Allosteric Modulator.

Key Experimental Protocols

The characterization of NNC-0640 relies on standard pharmacological assays for GPCRs. The following sections detail the methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (NNC-0640) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of NNC-0640 at the glucagon receptor.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human glucagon receptor (e.g., HEK293 or CHO cells). The protein concentration of the membrane preparation is quantified using a standard method like the BCA assay.

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-glucagon) and varying concentrations of unlabeled NNC-0640.

-

Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand while allowing the free radioligand to pass through.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NNC-0640 concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP in response to agonist stimulation.

Objective: To quantify the inhibitory effect of NNC-0640 on glucagon-stimulated cAMP production.

Methodology:

-

Cell Culture: Plate cells expressing the human glucagon receptor in 96-well plates and grow to near confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of NNC-0640 in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add a fixed, sub-maximal concentration of glucagon to the wells to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation and lyse the cells using a lysis buffer provided with a cAMP detection kit.

-

cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the cAMP levels against the logarithm of the NNC-0640 concentration. Use non-linear regression to determine the IC50 value, representing the concentration of NNC-0640 that inhibits 50% of the maximal glucagon-stimulated cAMP response.

Structural Insights from X-Ray Crystallography

The determination of the crystal structure of the full-length human GCGR in complex with NNC-0640 has provided invaluable atomic-level detail into its mechanism of action. The structure confirms that NNC-0640 binds in a pocket on the outer surface of the TMD.

Key interactions have been identified between NNC-0640 and specific residues within the GCGR. The tetrazole ring of NNC-0640 forms hydrogen bonds with Serine 350 (S3506.41b) and Asparagine 404 (N4047.61b) in helices VI and VII, respectively. Additionally, the urea carbonyl oxygen of the molecule forms a hydrogen bond with Threonine 353 (T3536.44b). Mutagenesis studies have confirmed the importance of these residues for high-affinity binding. These structural insights are crucial for the rational design of new, more potent, or selective allosteric modulators for the GCGR and other Class B GPCRs.

Conclusion

NNC-0640 is a well-characterized negative allosteric modulator of the glucagon receptor. It acts by binding to an extra-helical site on the transmembrane domain, stabilizing an inactive receptor state and thereby inhibiting glucagon-mediated Gs protein activation and subsequent cAMP production. Its pharmacological profile has been defined through quantitative in vitro assays, and its binding mode has been elucidated by high-resolution structural studies. As a potent and specific research tool, NNC-0640 continues to be instrumental in advancing the understanding of glucagon receptor signaling and the principles of allosteric modulation in Class B GPCRs.

References

NNC-0640: A Technical Examination of Its Inhibitory Impact on Insulin Release

For Immediate Release

This technical guide provides an in-depth analysis of NNC-0640, a small molecule modulator, and its significant impact on the signaling pathways governing insulin release. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of NNC-0640's mechanism of action, supported by available data and experimental methodologies.

Executive Summary

NNC-0640 acts as a negative allosteric modulator (NAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][] The GLP-1R is a critical component in the regulation of glucose homeostasis, with its activation by the incretin hormone GLP-1 leading to the potentiation of glucose-stimulated insulin secretion (GSIS). By binding to an allosteric site on the GLP-1R, NNC-0640 inhibits the downstream signaling cascade initiated by GLP-1. Specifically, it has been demonstrated to inhibit GLP-1-mediated accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger essential for the amplification of insulin secretion in pancreatic β-cells.[1] Consequently, the primary impact of NNC-0640 on insulin release is inhibitory .

Mechanism of Action: Negative Allosteric Modulation of the GLP-1 Receptor

NNC-0640 exerts its effect not by competing with the endogenous ligand GLP-1 at its binding site, but by binding to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the GLP-1R that reduces its ability to be activated by GLP-1. Structural biology studies have elucidated that NNC-0640 binds to the transmembrane domain of the human GLP-1R.[] This interaction stabilizes an inactive state of the receptor, thereby impeding the intracellular signaling events that are necessary for insulin secretion.

The canonical signaling pathway for GLP-1R activation in pancreatic β-cells involves the coupling to Gαs proteins, which in turn activates adenylyl cyclase to produce cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which play crucial roles in enhancing the exocytosis of insulin-containing granules. NNC-0640, by preventing the GLP-1-induced surge in cAMP, effectively blunts this amplification pathway, leading to a reduction in insulin secretion.

Quantitative Data

While the qualitative inhibitory effect of NNC-0640 on GLP-1R signaling is well-established, specific quantitative data on its direct impact on insulin secretion from pancreatic β-cells is not extensively available in public literature. The primary characterization of NNC-0640 has been in the context of its dual antagonism at both the glucagon receptor (GCGR) and the GLP-1 receptor. For its action on the human glucagon receptor, an IC50 value of 69.2 nM has been reported.[] It is described as a potent negative allosteric modulator for both receptors.

| Parameter | Receptor | Value | Effect |

| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | Inhibition |

| Activity | Glucagon-Like Peptide-1 Receptor (GLP-1R) | Not specified | Negative Allosteric Modulator |

| Key Finding | GLP-1R Signaling | Not specified | Inhibits GLP-1-mediated cAMP accumulation |

Table 1: Summary of reported in vitro activity for NNC-0640.

Further research is required to quantify the precise dose-response relationship and the IC50 value for the inhibition of glucose-stimulated insulin secretion by NNC-0640 in relevant cellular models.

Experimental Protocols

The methodologies employed to characterize the effects of NNC-0640 primarily involve in vitro cellular assays to measure second messenger accumulation and receptor binding.

cAMP Accumulation Assay

This assay is fundamental to determining the functional impact of NNC-0640 on GLP-1R signaling.

-

Cell Line: A mammalian cell line stably overexpressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

-

Procedure:

-

Cells are seeded in multi-well plates and incubated to allow for adherence.

-

The cells are then pre-incubated with varying concentrations of NNC-0640 for a specified period.

-

Following pre-incubation, a fixed concentration of GLP-1 is added to stimulate the GLP-1R.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis: The results are typically plotted as a dose-response curve of NNC-0640 concentration versus the percentage of inhibition of the GLP-1-stimulated cAMP response to determine an IC50 value.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of NNC-0640

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro characterization of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR). NNC-0640 binds to a site on the transmembrane domain of the GCGR, distinct from the glucagon binding site, and inhibits receptor signaling. The protocols outlined below describe a radioligand binding assay to determine the binding affinity of NNC-0640 to the GCGR and a functional assay to measure the compound's effect on glucagon-mediated cyclic adenosine monophosphate (cAMP) production.

Introduction

The glucagon receptor, a member of the Class B G protein-coupled receptor (GPCR) family, plays a critical role in glucose homeostasis. Dysregulation of glucagon signaling is implicated in metabolic disorders such as type 2 diabetes. NNC-0640 is a valuable research tool for investigating the therapeutic potential of GCGR antagonism. These protocols provide a framework for researchers to reliably assess the in vitro pharmacological properties of NNC-0640 and similar compounds.

Mechanism of Action

NNC-0640 acts as a negative allosteric modulator of the GCGR.[1][2][3] It binds to a site located on the external surface of the transmembrane (TMD) bundle of the receptor.[2][3] This binding event is thought to stabilize an inactive conformation of the receptor, thereby reducing the affinity and/or efficacy of the endogenous ligand, glucagon. The ultimate effect is an inhibition of the downstream signaling cascade, which is primarily mediated through the Gs alpha subunit of the G protein, leading to reduced activation of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Glucagon Receptor Signaling Pathway

The binding of glucagon to the GCGR activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream cellular responses. NNC-0640, by binding to an allosteric site, prevents this cascade from occurring efficiently in the presence of glucagon.

References

Application Notes and Protocols for Developing Cell-Based Assays with NNC-0640

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a class B G-protein coupled receptor (GPCR) pivotal in glucose homeostasis.[1][2] It also exhibits activity as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor. NNC-0640 binds to an extra-helical site on the transmembrane domain of the receptor, distinct from the orthosteric site for glucagon.[2][3] This allosteric binding inhibits the receptor's conformational changes necessary for G-protein coupling and subsequent downstream signaling, primarily through the Gαs pathway which leads to the production of cyclic AMP (cAMP). These characteristics make NNC-0640 a valuable tool for studying GCGR signaling and for the development of potential therapeutics for type 2 diabetes and other metabolic disorders.

These application notes provide detailed protocols for cell-based assays to characterize the activity of NNC-0640 on the human glucagon receptor.

Data Presentation

Table 1: Pharmacological Properties of NNC-0640

| Parameter | Value | Receptor | Reference |

| IC50 | 69.2 nM | Human GCGR | |

| pKi | 7.4 | Human GCGR | |

| Mechanism of Action | Negative Allosteric Modulator (NAM) | Human GCGR & GLP-1R | |

| Binding Site | External surface of the transmembrane domain (TM5, TM6, TM7) | Human GCGR | |

| Primary Signaling Pathway | Gαs/cAMP | GCGR | |

| Solubility | Soluble to 100 mM in DMSO | N/A |

Signaling Pathway Diagram

The following diagram illustrates the canonical Gαs signaling pathway of the glucagon receptor and the inhibitory effect of NNC-0640.

Caption: Glucagon receptor signaling and NNC-0640 inhibition.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay to Determine IC50 of NNC-0640

This assay measures the ability of NNC-0640 to inhibit glucagon-stimulated intracellular cAMP production.

Materials:

-

HEK293 cells stably expressing the human glucagon receptor (hGCGR).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

NNC-0640 (stock solution in DMSO).

-

Glucagon (stock solution in sterile water).

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

White, opaque 96-well or 384-well microplates.

Experimental Workflow Diagram:

Caption: Workflow for the cAMP accumulation assay.

Procedure:

-

Cell Culture: Culture hGCGR-HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of NNC-0640 in assay buffer (e.g., PBS with 0.1% BSA and IBMX). The final DMSO concentration should be kept below 0.5%.

-

Assay: a. The following day, aspirate the culture medium and wash the cells once with PBS. b. Add the NNC-0640 dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include wells with vehicle control (DMSO). c. Prepare a glucagon solution at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment. d. Add the glucagon solution to all wells except the basal control wells. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: a. Plot the cAMP concentration against the logarithm of the NNC-0640 concentration. b. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay to Determine Binding Affinity

This competitive binding assay measures the ability of NNC-0640 to displace a radiolabeled ligand from the glucagon receptor.

Materials:

-

Membranes prepared from cells overexpressing hGCGR.

-

Radioligand (e.g., [125I]-glucagon).

-

NNC-0640.

-

Non-specific binding control (e.g., a high concentration of unlabeled glucagon).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filter mats.

-

Scintillation counter.

Experimental Workflow Diagram:

Caption: Workflow for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare cell membranes from hGCGR-expressing cells using standard homogenization and centrifugation techniques.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Serial dilutions of NNC-0640 or vehicle.

-

Radioligand at a concentration close to its Kd.

-

hGCGR membranes.

-

For non-specific binding, add a high concentration of unlabeled glucagon.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the NNC-0640 concentration. c. Fit the data to a one-site competition model to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in cAMP assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |

| Cell lifting during washes | Wash gently and use pre-warmed buffers. | |

| Inconsistent incubation times | Use a multichannel pipette for simultaneous additions. | |

| Low signal in binding assay | Low receptor expression | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |

| Degraded radioligand | Use fresh or properly stored radioligand. | |

| High non-specific binding | Radioligand sticking to filters | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). |

| Hydrophobic interactions of the compound | Add a small amount of detergent (e.g., 0.01% Tween-20) to the binding buffer. |

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of NNC-0640 on the human glucagon receptor. The cAMP accumulation assay provides a functional readout of the compound's allosteric antagonism, while the radioligand binding assay can be used to determine its binding affinity. These assays are essential tools for researchers in the fields of pharmacology and drug discovery investigating the modulation of the glucagon receptor.

References

Revolutionizing GPCR Structural Biology: Application Notes and Protocols for NNC-0640 in Crystallization

For Immediate Release

Shanghai, China – November 27, 2025 – For researchers, scientists, and drug development professionals engaged in the structural determination of G protein-coupled receptors (GPCRs), the stabilization of these notoriously flexible membrane proteins remains a critical hurdle. The small molecule NNC-0640 has emerged as a powerful tool for locking Class B GPCRs, such as the Glucagon Receptor (GCGR) and Glucagon-like Peptide-1 Receptor (GLP-1R), into a stable, inactive conformation amenable to crystallization. These application notes provide detailed protocols and supporting data for the use of NNC-0640 in facilitating the crystallization of these important drug targets.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins in the human genome and the targets of a significant portion of modern pharmaceuticals. However, their inherent conformational flexibility has long posed a challenge to their structural elucidation. Negative allosteric modulators (NAMs) that bind to sites distinct from the endogenous ligand binding pocket can stabilize GPCRs in a single, inactive conformation. NNC-0640 is one such NAM that has proven instrumental in the successful crystallization of Class B GPCRs, including the GCGR and GLP-1R.[1] NNC-0640 binds to an extra-helical site on the transmembrane domain, effectively preventing the conformational changes required for receptor activation and thereby increasing the homogeneity of the protein sample for crystallization experiments.[1]

Data Presentation

The following tables summarize key quantitative data related to the use of NNC-0640 in the crystallization of GCGR and GLP-1R.

| Parameter | Receptor | Value | Reference |

| Binding Affinity | |||

| IC50 | Human GCGR | 69.2 nM | [2] |

| pKi | Human Glucagon Receptor | 7.4 | [3] |

| Crystallization Data | |||

| Resolution (GCGR-NNC0640-mAb1) | Human GCGR | 3.0 Å | [4] |

| Resolution (GLP-1R TMD-NNC0640) | Human GLP-1R | 3.0 Å | |

| Protein Yield | |||

| S-Ecto-HexaPro(+F) from Tni cells | Recombinant Spike Protein | 4.4 mg/L | |

| S-Ecto-HexaPro(+F) from Sf9 cells | Recombinant Spike Protein | 1.2 mg/L | |

| S-RBD-eGFP from Sf9 cells | Recombinant Spike Protein | 3.5 mg/L |

Note: Protein yields are provided for recombinant spike protein expressed in insect cells as a representative example of protein expression yields achievable with this system, which is commonly used for GPCR expression.

Signaling Pathways

NNC-0640 acts as a negative allosteric modulator, inhibiting the downstream signaling cascades of GCGR and GLP-1R. These receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

References

- 1. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NNC 0640 | Glucagon-Like Peptide 1 Receptor Modulators: R&D Systems [rndsystems.com]

- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NNC-0640 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NNC-0640 in radioligand binding assays to characterize its interaction with the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). NNC-0640 is a potent negative allosteric modulator (NAM) of both receptors, making it a valuable tool for studying their pharmacology and for the development of novel therapeutics for metabolic diseases.

Introduction

NNC-0640 is a small molecule that binds to an allosteric site on the external surface of the transmembrane domain of the glucagon and GLP-1 receptors.[1][2] As a negative allosteric modulator, it decreases the affinity and/or efficacy of orthosteric ligands, such as glucagon and GLP-1. Radioligand binding assays are a fundamental technique to quantify the affinity of ligands for their receptors. This document outlines the procedures for performing competitive binding assays to determine the binding affinity (Ki) of NNC-0640 for GCGR and GLP-1R.

Data Presentation

The following tables summarize the quantitative data for NNC-0640 and other relevant ligands for the glucagon and GLP-1 receptors.

Table 1: Binding Affinity of NNC-0640 for Human Glucagon Receptor (GCGR)

| Compound | Parameter | Value | Receptor Source |

| NNC-0640 | pKi | 7.4 | Recombinant human GCGR |

| NNC-0640 | IC50 | 69.2 nM | Recombinant human GCGR |

Table 2: Binding Affinities of Various Ligands for Human GLP-1 Receptor (GLP-1R)

| Compound | Parameter | Value |

| GLP-1 (7-36) | IC50 | 1.18 nM |

| Exendin-4 | IC50 | 1.3 nM |

| Semaglutide | IC50 | 1.13 µM |

| Tirzepatide | IC50 | 645 nM |

| Retatrutide | IC50 | 720 nM |

| Danuglipron | IC50 | 2540 nM |

Signaling Pathways

NNC-0640 modulates the signaling of both the glucagon and GLP-1 receptors, which are Class B G protein-coupled receptors (GPCRs). The primary signaling pathway for both receptors involves the activation of the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).

References

- 1. Evaluation of commercially available glucagon receptor antibodies and glucagon receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NNC-0640 in High-Throughput Screening

Introduction

NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a class B G protein-coupled receptor (GPCR).[][2] The GCGR plays a crucial role in glucose homeostasis, primarily by mediating the effects of glucagon to increase hepatic glucose production.[3] By negatively modulating the GCGR, NNC-0640 can inhibit glucagon-mediated signaling, making it a valuable tool for studying the physiological roles of the GCGR and for the discovery of new therapeutic agents for type 2 diabetes.[2] NNC-0640 also acts as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[] These application notes provide detailed protocols for utilizing NNC-0640 in high-throughput screening (HTS) campaigns to identify and characterize novel GCGR modulators.

Mechanism of Action of NNC-0640

NNC-0640 binds to an extra-helical allosteric site on the transmembrane domain of the GCGR. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glucagon. The GCGR is primarily coupled to the Gαs signaling pathway. Upon activation by glucagon, the receptor stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. As a negative allosteric modulator, NNC-0640 inhibits this glucagon-induced cAMP production.

Quantitative Data for NNC-0640

The following table summarizes the reported in vitro potency of NNC-0640 against the human glucagon receptor. This data is essential for designing experiments and for use as a reference standard in HTS assays.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| NNC-0640 | Human GCGR | Functional Assay | IC50 | 69.2 nM | |

| NNC-0640 | Human GCGR | Binding Assay | pKi | 7.4 | |

| NNC-0640 | Human GLP-1R | Functional Assay | NAM | Inhibits GLP-1-mediated cAMP accumulation |

Experimental Protocols for High-Throughput Screening

Two primary HTS methodologies are presented for the identification and characterization of novel GCGR modulators using NNC-0640 as a reference compound.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well format. It is designed to identify NAMs that, like NNC-0640, inhibit glucagon-induced cAMP production.

Materials and Reagents:

-

HEK293 cells stably expressing the human GCGR (HEK293-hGCGR)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

-

Phosphate-Buffered Saline (PBS)

-

HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)

-

Glucagon

-

NNC-0640

-

Test compounds

-

384-well white, low-volume microplates

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGCGR cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and NNC-0640 in assay buffer.

-

Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.

-

-

Agonist Stimulation:

-

Prepare a solution of glucagon in assay buffer at a concentration that elicits 80% of the maximal response (EC80).

-

Add 5 µL of the glucagon solution to all wells except the negative control wells (add 5 µL of assay buffer instead).

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol.

-

Add 5 µL of the cAMP-d2 conjugate solution to each well.

-

Add 5 µL of the anti-cAMP cryptate conjugate solution to each well.

-

-

Final Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Normalize the data to the positive (glucagon only) and negative (buffer only) controls.

-

Plot the normalized response against the compound concentration to determine the IC50 values for active compounds.

-

Protocol 2: High-Throughput Radioligand Binding Assay

This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from the GCGR. This assay can identify both orthosteric and allosteric modulators that affect ligand binding.

Materials and Reagents:

-

HEK293-hGCGR cells or membrane preparations

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radiolabeled glucagon (e.g., [125I]-Glucagon)

-

NNC-0640

-

Test compounds

-

Non-specific binding control (e.g., high concentration of unlabeled glucagon)

-

96- or 384-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and NNC-0640 in binding buffer.

-

Add 25 µL of the compound dilutions to the wells of the filter plate.

-

-

Radioligand Addition:

-

Prepare a solution of [125I]-Glucagon in binding buffer at a concentration equal to its Kd.

-

Add 25 µL of the radioligand solution to all wells.

-

-

Cell/Membrane Addition:

-

Resuspend HEK293-hGCGR cells or membranes in binding buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Add 50 µL of the cell/membrane suspension to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach binding equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the compound concentration to determine the Ki or IC50 values.

-

References

Application Notes and Protocols for NNC-0640 in Studying Receptor-G Protein Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC-0640 is a potent small-molecule negative allosteric modulator (NAM) of two key class B G protein-coupled receptors (GPCRs): the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][][3] As a NAM, NNC-0640 binds to a site on the receptor distinct from the endogenous ligand binding site, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous agonist (glucagon for GCGR and GLP-1 for GLP-1R), thereby inhibiting downstream G protein-mediated signaling.

The primary signaling pathway for both GCGR and GLP-1R is the Gαs-protein pathway. Agonist binding to these receptors activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to cellular responses.

NNC-0640 serves as a valuable research tool for investigating the physiological roles of GCGR and GLP-1R and for the development of therapeutics targeting these receptors, particularly in the context of metabolic diseases like type 2 diabetes. Its ability to selectively inhibit receptor signaling allows for the dissection of the complex signaling pathways governed by these receptors.

Quantitative Data

The following tables summarize the reported in vitro pharmacological data for NNC-0640 at the human glucagon receptor (GCGR) and the human glucagon-like peptide-1 receptor (GLP-1R).

Table 1: Binding Affinity of NNC-0640

| Receptor | Parameter | Value | Reference |

| Human Glucagon Receptor (GCGR) | Ki | 39.8 nM | |

| Human Glucagon Receptor (GCGR) | pKi | 7.4 |

Table 2: Functional Potency of NNC-0640

| Receptor | Assay | Parameter | Value | Reference |

| Human Glucagon Receptor (GCGR) | Functional Antagonism | IC50 | 69.2 nM | |

| Human Glucagon-Like Peptide-1 Receptor (GLP-1R) | cAMP Accumulation Inhibition | - | Inhibits GLP-1-mediated cAMP accumulation |

Signaling Pathways and Mechanism of Action of NNC-0640

The following diagrams illustrate the canonical Gαs signaling pathway for GCGR and GLP-1R and the mechanism by which NNC-0640 inhibits this pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of NNC-0640 with GCGR and GLP-1R and its effect on G protein coupling.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of NNC-0640 for the target receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human GCGR or GLP-1R (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor (e.g., [¹²⁵I]-Glucagon for GCGR, [¹²⁵I]-GLP-1 for GLP-1R).

-

NNC-0640 stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Serial dilutions of NNC-0640 (e.g., from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add vehicle (DMSO) instead of NNC-0640. For non-specific binding wells, add a high concentration of a non-radiolabeled competing ligand (e.g., 1 µM glucagon or GLP-1).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the NNC-0640 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of NNC-0640 to inhibit agonist-induced cAMP production, a direct measure of its negative allosteric modulation of Gαs protein coupling.

Materials:

-

Whole cells expressing the human GCGR or GLP-1R (e.g., HEK293 or CHO cells).

-

Agonist (glucagon or GLP-1).

-

NNC-0640 stock solution in DMSO.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

96-well or 384-well assay plates.

Procedure:

-

Cell Seeding: Seed the cells in the appropriate assay plate and allow them to attach and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with serial dilutions of NNC-0640 in assay buffer containing a PDE inhibitor for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the measured cAMP levels against the logarithm of the NNC-0640 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

-

GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor, providing a proximal readout of receptor-G protein coupling. As a NAM, NNC-0640 is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

References

Application Notes and Protocols for Studying Dopamine D1 Receptor Antagonism using Fluorescence Resonance Energy Transfer (FRET) Assays

Topic: Application of SCH-23390 in Fluorescence Resonance Energy Transfer (FRET) Assays for the Dopamine D1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Note on the Originally Requested Compound, NNC-0640: Initial investigations into the application of NNC-0640 for Dopamine D1 Receptor (D1R) FRET assays revealed that NNC-0640 is not a ligand for the D1R. It is, in fact, a negative allosteric modulator of the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). Therefore, this document focuses on a well-characterized and selective D1R antagonist, SCH-23390 , as a suitable alternative for this application.

Introduction

The dopamine D1 receptor (D1R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][2] This signaling cascade plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1R signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery.

Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions in real-time within living cells.[3] FRET-based assays can be designed to monitor ligand binding, receptor conformational changes, and downstream signaling events.[4] This application note provides a detailed protocol for an intermolecular FRET assay to characterize the binding of the D1R antagonist, SCH-23390, to the human D1R expressed in a model cell line.

Principle of the Assay